molecular formula C13H12OS2 B14598906 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol CAS No. 60719-00-8

5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol

Cat. No.: B14598906
CAS No.: 60719-00-8
M. Wt: 248.4 g/mol
InChI Key: NWLLZIUVDCUTFH-UHFFFAOYSA-N
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Description

5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol: is an organic compound characterized by the presence of a methoxy group, a phenylsulfanyl group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol typically involves the following steps:

    Formation of the Methoxy Group: The methoxy group can be introduced through methylation of a hydroxyl group using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be added via a nucleophilic substitution reaction where a thiophenol derivative reacts with a halogenated benzene compound.

    Addition of the Thiol Group: The thiol group can be introduced through the reduction of a corresponding disulfide or by direct substitution reactions involving thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form corresponding sulfides or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect oxidative stress pathways by acting as an antioxidant or modulating redox reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(phenylsulfanyl)benzene-1-thiol: Similar structure but with the methoxy group in a different position.

    5-Methoxy-2-(phenylsulfanyl)benzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

Properties

CAS No.

60719-00-8

Molecular Formula

C13H12OS2

Molecular Weight

248.4 g/mol

IUPAC Name

5-methoxy-2-phenylsulfanylbenzenethiol

InChI

InChI=1S/C13H12OS2/c1-14-10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h2-9,15H,1H3

InChI Key

NWLLZIUVDCUTFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC2=CC=CC=C2)S

Origin of Product

United States

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